Comparative Efficacy Against Exercise-Induced Asthma: Equivalent Protection at Different Doses
In a double-blind, placebo-controlled crossover study of 17 children with asthma, cromolyn sodium (10 mg via metered-dose inhaler) and nedocromil sodium (4 mg) provided comparable protection against exercise-induced bronchoconstriction, with both agents demonstrating significant efficacy versus placebo [1]. The differential dosing—cromolyn at 10 mg versus nedocromil at 4 mg—indicates that on a per-milligram basis, nedocromil exhibits higher potency in this indication, yet clinical equipoise at these standard doses confirms that neither compound offers outcome superiority that would compel substitution.
| Evidence Dimension | Protection against exercise-induced asthma (FEV1 decline attenuation) |
|---|---|
| Target Compound Data | Cromolyn sodium 10 mg (metered-dose inhaler) |
| Comparator Or Baseline | Nedocromil sodium 4 mg (metered-dose inhaler) |
| Quantified Difference | No significant difference between treatments; both significantly superior to placebo |
| Conditions | Double-blind, crossover, placebo-controlled study; n=17 children with asthma; pulmonary function assessed post-exercise challenge |
Why This Matters
This head-to-head clinical equivalence data validates cromolyn sodium as a cost-effective alternative to nedocromil in respiratory indications where the higher per-dose potency of nedocromil is not required.
- [1] de Benedictis FM, Tuteri G, Pazzelli P, et al. Comparison of the protective effects of cromolyn sodium and nedocromil sodium in the treatment of exercise-induced asthma in children. J Allergy Clin Immunol. 1994;94(4):684-688. View Source
